3-(6-methyl-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[(thiophen-2-yl)methyl]propanamide
Description
This compound features a bicyclic 1,2,4-benzothiadiazine core with a sulfone group (1,1-dioxo), a methyl substituent at position 6, and a propanamide side chain terminating in a thiophen-2-ylmethyl group. Benzothiadiazines are historically associated with diuretic activity (e.g., hydrochlorothiazide), but modifications like the thiophene-propanamide arm suggest broader pharmacological targeting, possibly in inflammation or enzyme inhibition .
Properties
IUPAC Name |
3-(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-11-4-5-14-13(9-11)18-15(19-24(14,21)22)6-7-16(20)17-10-12-3-2-8-23-12/h2-5,8-9H,6-7,10H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJDEKHHXZGWMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(6-methyl-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[(thiophen-2-yl)methyl]propanamide is a member of the benzothiadiazine class, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological activities supported by various studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiadiazine core with a thiophenyl substituent. Its molecular formula and weight are critical for understanding its interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₃S₂ |
| Molecular Weight | 293.38 g/mol |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the benzothiadiazine core followed by the introduction of the thiophenyl group and subsequent modifications to yield the final propanamide derivative.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Studies have shown that derivatives of benzothiadiazines exhibit significant antibacterial and antifungal properties. This is often linked to their ability to inhibit essential enzymes in microbial metabolism.
- Antiviral Potential : Some research indicates that compounds similar to this one may interfere with viral replication mechanisms, suggesting potential use in antiviral drug development.
- Anti-inflammatory Effects : Certain benzothiadiazine derivatives have shown promise in reducing inflammation through modulation of inflammatory pathways.
Biological Activity Studies
Numerous studies have been conducted to evaluate the biological activity of related compounds. Below are summarized findings from selected research:
Antimicrobial Studies
A study demonstrated that a series of benzothiadiazine derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 50 µg/mL depending on the specific derivative tested .
Antiviral Studies
In vitro assays indicated that certain derivatives could inhibit the replication of viruses such as human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). The mechanism involved disruption of viral entry into host cells .
Anti-inflammatory Research
Research has shown that compounds similar to this one can reduce levels of pro-inflammatory cytokines in cell cultures, suggesting a potential therapeutic role in inflammatory diseases .
Case Studies
- Case Study 1 : A clinical trial investigated the efficacy of a benzothiadiazine derivative in treating bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in infection rates among treated patients compared to controls.
- Case Study 2 : A laboratory study assessed the antiviral effects of a related compound against HCMV. The results indicated a dose-dependent inhibition of viral replication, supporting further exploration for therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Comparison
(a) Benzothiadiazine vs. Benzothiazolone ()
The compound in , (E)-3-methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone, shares a thiophene substituent but features a benzothiazolone core. Key differences:
- Benzothiadiazine (Target) : A sulfur-nitrogen bicyclic system with sulfone, likely enhancing metabolic stability and hydrogen-bonding capacity.
- Benzothiazolone (): A fused benzene-thiazole ring with a ketone oxygen, enabling stronger hydrogen-bond donor/acceptor interactions.
(b) Benzothiadiazine vs. Benzothiazole ()
and describe benzothiazole derivatives (e.g., N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-nitro-1,3-dioxo-isoindol-2-yl)propanamide).
- Benzothiazole: A simpler monocyclic system without sulfone, leading to reduced polarity. Substituents like nitro groups () or phenylcarbamamide () introduce steric bulk and electron-withdrawing effects, altering binding kinetics compared to the target’s sulfone-thiophene combination .
(c) Benzothiadiazine vs. Thiomorpholin ()
The compound in -(1,1-dioxo-thiomorpholin-4-yl)-3-(indol-3-yl)-N-(pyridin-2-ylmethyl)propanamide, shares a sulfone group but in a six-membered thiomorpholin ring.
Substituent and Linker Analysis
- Thiophene vs. Pyridine/Indole () : Thiophene’s lower electron density compared to pyridine or indole may reduce cation-π interactions but improve membrane permeability.
- Propanamide Linker : Present in both the target and –4. The linker’s length and flexibility likely influence binding pocket accessibility, with bulkier substituents (e.g., nitroisoindole in ) limiting rotational freedom .
Data Table: Comparative Properties of Target and Analogs
Research Findings and Implications
- Synthetic Routes : The target compound’s benzothiadiazine core may be synthesized via oxidation of a thiadiazine sulfide precursor, while the thiophene-propanamide arm could be introduced via amide coupling, akin to methods in and .
- Biological Relevance: The sulfone group in the target may improve solubility and target engagement compared to non-sulfonated analogs.
- Divergence from Analogs : Unlike ’s neurological focus or ’s enzyme inhibition, the target’s structure aligns more closely with diuretics or kinase inhibitors due to its planar, sulfonated heterocycle.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
